molecular formula C15H13FN4O2 B1435922 Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2173115-80-3

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1435922
CAS No.: 2173115-80-3
M. Wt: 300.29 g/mol
InChI Key: PQNIKNOQLROMEA-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the pyrazolopyridine core imparts unique chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with TRKA, TRKB, and TRKC, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are crucial for its potential therapeutic applications in cancer treatment.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the proliferation of cancer cell lines such as Km-12 and MCF-7, demonstrating selective cytotoxicity . The compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting TRKs, leading to reduced cell survival and proliferation . These effects highlight its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to decreased cell proliferation and survival . Additionally, the compound may interact with other biomolecules, contributing to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 . Long-term studies have shown that it maintains its inhibitory effects on TRKs, leading to sustained anti-proliferative activity in cancer cell lines .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Higher doses have been associated with increased efficacy in inhibiting tumor growth, but also with potential toxic effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes . Its metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety profile. Understanding these pathways is essential for optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, which may be directed by targeting signals or post-translational modifications . Its subcellular localization is crucial for its activity and function, as it needs to reach its target sites to exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydrazine hydrate can form the hydrazone intermediate, which upon further reaction with ethyl acetoacetate and subsequent cyclization, yields the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted derivatives with various functional groups replacing the fluorine atom on the phenyl ring.

Scientific Research Applications

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-amino-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-8-12(15(21)22-2)13(17)11-7-18-20(14(11)19-8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNIKNOQLROMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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